3-Fluoro-4-(methoxy-D3)aniline
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Overview
Description
3-Fluoro-4-(2H3)methoxyaniline is a chemical compound that belongs to the aniline family. It is characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2H3)methoxyaniline can be achieved through several methods. One approach involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield 3-Fluoro-4-(2H3)methoxyaniline. This process involves the use of protection and deprotection steps for the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-(2H3)methoxyaniline typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2H3)methoxyaniline can participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom. Common reactions include:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, copper(I) chloride, and various halogen compounds. Reaction conditions often involve elevated temperatures and the use of solvents such as methanol and dimethylformamide .
Major Products Formed
Major products formed from these reactions include substituted anilines and other derivatives that can be used as intermediates in further chemical synthesis .
Scientific Research Applications
3-Fluoro-4-(2H3)methoxyaniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2H3)methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and fluorine atom influence the compound’s electronic properties, affecting its reactivity and binding affinity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyaniline: Similar structure but without the deuterium substitution.
4-Fluoro-3-methoxyaniline: Similar structure with different positions of the fluorine and methoxy groups.
2-Fluoro-4-methoxyaniline: Another isomer with different positions of the substituents.
Uniqueness
3-Fluoro-4-(2H3)methoxyaniline is unique due to the presence of the deuterium substitution, which can influence its chemical and physical properties, making it distinct from its non-deuterated counterparts .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
144.16 g/mol |
IUPAC Name |
3-fluoro-4-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3/i1D3 |
InChI Key |
LJWAPDSCYTZUJU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)F |
Canonical SMILES |
COC1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
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